Forsythiasides A, B, and I exhibit broad-spectrum antibacterial activity against various pathogens. Studies have shown their effectiveness against common bacteria like Escherichia coli, Pseudomonas aeruginosa, and Aeromonas hydrophila []. Additionally, forsythiaside A has been shown to decrease resistance to antibiotics like enrofloxacin in A. hydrophila [].
Forsythia suspensa has been used traditionally for its antiviral properties, and research supports this claim. Forsythiaside A has demonstrated the ability to directly inhibit the infectivity of various viruses, including the chicken infectious bronchitis virus [].
Forsythiaside possesses potent anti-inflammatory properties. It regulates various signaling pathways involved in inflammation, thereby reducing the production of inflammatory mediators []. Studies also suggest its potential in modulating the immune system, potentially aiding in the management of immune-related disorders [].
Forsythiaside exhibits significant antioxidant capacity, scavenging free radicals and protecting cells from oxidative stress-induced damage. This property makes it potentially beneficial in preventing or alleviating conditions associated with oxidative stress, such as neurodegenerative diseases and aging [].
Research suggests forsythiaside may have additional applications in various areas. Studies have explored its potential role in:
Forsythoside A is a phenylethanoid glycoside, primarily extracted from the plant Forsythia suspensa, which is commonly used in traditional Chinese medicine. Its chemical structure is characterized by a complex arrangement of phenolic and sugar moieties, specifically identified as 2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-4-O-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-β-D-glucopyranoside with a molecular formula of C₂₉H₃₆O₁₅ and a molar mass of approximately 624.59 g/mol . Forsythoside A is noted for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and vasodilatory effects .
Forsythoside A exhibits significant biological activities:
The synthesis of Forsythoside A can be achieved through various methods:
Forsythoside A has several applications:
Recent studies have focused on the interactions of Forsythoside A with proteins involved in signaling pathways. It has been shown to enhance endothelial barrier integrity through modulation of the RhoA/ROCK signaling pathway. This interaction suggests that Forsythoside A could influence vascular permeability and may have implications for conditions such as edema or inflammation . Molecular docking studies indicate that Forsythoside A forms stable complexes with GTP-RhoA, highlighting its potential as a therapeutic agent targeting vascular dysfunctions .
Forsythoside A shares structural similarities with other compounds known as forsythiasides, particularly:
Forsythoside A stands out due to its balanced profile of anti-inflammatory and antioxidant activities, making it particularly suitable for therapeutic applications aimed at oxidative stress and inflammation.
Forsythoside A possesses a molecular formula of C29H36O15 with a molecular weight of 624.59 grams per mole [1] [2]. The compound structure comprises twenty-nine carbon atoms, thirty-six hydrogen atoms, and fifteen oxygen atoms, resulting in an exact mass of 624.205420 grams per mole [4] [7]. The Chemical Abstracts Service registry number for this compound is 79916-77-1, with PubChem Compound Identifier 5281773 [1] [2].
Table 1: Basic Chemical Properties of Forsythoside A
Property | Value |
---|---|
Molecular Formula | C29H36O15 |
Molecular Weight | 624.59 g/mol |
CAS Number | 79916-77-1 |
PubChem CID | 5281773 |
InChI Key | DTOUWTJYUCZJQD-UJERWXFOSA-N |
Exact Mass | 624.205420 g/mol |
Chemical Name (IUPAC) | 2-(3,4-Dihydroxyphenyl)ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-4-O-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-β-D-glucopyranoside |
Alternative Names | Forsythiaside, Forsythiaside A, β-D-Glucopyranoside derivative |
The molecular structure features a complex glycosidic arrangement incorporating a 3,4-dihydroxyphenylethyl aglycone unit, a β-D-glucopyranosyl moiety, an α-L-rhamnopyranosyl unit, and a trans-caffeoyl ester group [1] [3]. The compound demonstrates twelve degrees of unsaturation, consistent with its aromatic rings and carbonyl functionalities [37].
The complete structural elucidation of Forsythoside A reveals a phenylethanol glycoside framework with specific stereochemical assignments [1] [3]. The International Union of Pure and Applied Chemistry nomenclature designates the compound as 2-(3,4-Dihydroxyphenyl)ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-4-O-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-β-D-glucopyranoside [3] [4].
The stereochemical configuration includes β-D-glucose and α-L-rhamnose sugar units with defined anomeric configurations [1] [37]. The caffeoyl moiety exhibits E-configuration at the double bond, confirmed through nuclear magnetic resonance coupling patterns [8] [37]. Acid hydrolysis studies demonstrate a 1:1 ratio of D-glucose to L-rhamnose components, supporting the disaccharide nature of the glycosidic portion [37].
The three-dimensional molecular arrangement shows the rhamnose unit attached to the 6-position of glucose through an α-(1→6) glycosidic linkage [6] [37]. The caffeoyl ester group connects to the 4-position of the glucose moiety, establishing the characteristic connectivity pattern that distinguishes Forsythoside A from its structural isomers [37].
Optical rotation measurements indicate a specific rotation of -24.0 to -28.0 degrees when measured at c=1 in methanol, confirming the compound's chiral nature [3]. The absolute configuration assignments follow established stereochemical conventions for carbohydrate and phenylpropanoid components [4].
Forsythoside A exhibits distinct physicochemical characteristics that influence its stability and handling requirements [2] [20]. The compound appears as a white to light yellow crystalline powder with a melting point exceeding 127°C under sublimation conditions [2] [24].
Table 2: Physicochemical Properties of Forsythoside A
Property | Value |
---|---|
Physical State | Solid |
Color | White to Light Yellow/Off-White to Light Beige |
Melting Point | >127°C (sublimation) |
Boiling Point (Predicted) | 911.9 ± 65.0°C |
Density (Predicted) | 1.60 ± 0.1 g/cm³ |
pKa (Predicted) | 9.31 ± 0.10 |
Storage Temperature | 2-8°C |
Stability Conditions | Store under inert gas, hygroscopic, heat sensitive |
Optical Rotation | -24.0 to -28.0° (c=1, methanol) |
Flash Point (Predicted) | 295.7 ± 27.8°C |
The predicted boiling point reaches 911.9 ± 65.0°C, while the calculated density measures 1.60 ± 0.1 grams per cubic centimeter [2] [23]. The compound demonstrates hygroscopic properties and heat sensitivity, requiring storage under inert gas conditions at temperatures between 2-8°C [2] [24].
Stability studies reveal that Forsythoside A faces degradation challenges under high temperature and acidic or alkaline conditions [20]. Thermal stability investigations show only 12% loss from aqueous solutions at 80°C when complexed with β-cyclodextrin, compared to 13% degradation in standard extracts [20]. The predicted pKa value of 9.31 ± 0.10 indicates weak acidic behavior of the phenolic hydroxyl groups [2] [24].
Table 3: Solubility Profile of Forsythoside A
Solvent | Solubility |
---|---|
Water | Easily soluble |
Dimethyl Sulfoxide (DMSO) | 10 mg/ml (Slightly soluble) |
Methanol | 30 mg/ml (Slightly soluble) |
Ethanol | 30 mg/ml |
Dimethylformamide (DMF) | 30 mg/ml |
Phosphate Buffer Saline (PBS, pH 7.2) | 1 mg/ml |
Ether | Insoluble |
Chloroform | Insoluble |
Solubility characteristics demonstrate easy dissolution in water and ethanol, with moderate solubility in methanol and dimethyl sulfoxide [2] [22]. The compound remains insoluble in non-polar solvents such as ether and chloroform, reflecting its polar glycosidic nature [2].
Nuclear magnetic resonance spectroscopy provides comprehensive structural fingerprints for Forsythoside A identification and characterization [8] [25]. Proton nuclear magnetic resonance spectra reveal characteristic patterns including two ABX aromatic systems and distinct anomeric proton signals [37].
The first ABX system corresponds to the 3,4-dihydroxyphenylethyl moiety with signals at δ 6.54 (broad singlet), δ 6.55 (doublet, J = 8.4 Hz), and δ 6.41 (doublet of doublets, J = 8.4, 1.8 Hz) [37]. The second ABX pattern represents the caffeoyl moiety showing resonances at δ 7.06 (broad singlet), δ 6.76 (doublet, J = 7.2 Hz), and δ 7.01 (broad doublet, J = 7.2 Hz) [37].
Trans-olefinic protons appear as characteristic doublets at δ 6.27 and δ 7.49 with a coupling constant of 16.2 Hz, confirming the E-configuration of the caffeoyl double bond [8] [37]. Anomeric protons provide diagnostic signals at δ 4.41 for β-glucose (doublet, J = 8.4 Hz) and δ 4.74 for α-rhamnose (broad singlet) [8] [37].
Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic resonances for the caffeoyl-glucose connection and sugar carbon assignments [8] [25]. A distinctive resonance at δC 75.15 parts per million indicates the specific connectivity pattern between the caffeoyl and glucopyranosyl moieties [19] [37].
Table 4: Spectroscopic Characteristics of Forsythoside A
Technique | Key Features/Wavelengths |
---|---|
¹H NMR | Two ABX systems for aromatic protons, trans-olefinic protons at δ 6.27 and 7.49 ppm, anomeric protons at δ 4.41 (β-glucose) and δ 4.74 (α-rhamnose) |
¹³C NMR | Characteristic resonances for caffeoyl-glucose connection, sugar carbons, and aromatic carbons |
Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 625.21, [M+Na]⁺ at m/z 647.19, [M-H]⁻ at m/z 623.20 |
Infrared (IR) | Hydroxyl groups (3,339 cm⁻¹), Carbonyl groups (1,694 cm⁻¹) |
Ultraviolet (UV) | Characteristic absorption patterns for phenolic and caffeic acid moieties |
Mass spectrometry analysis provides molecular ion confirmations with protonated molecular ions at m/z 625.21, sodium adducts at m/z 647.19, and deprotonated molecular ions at m/z 623.20 [4] [13]. Predicted collision cross sections range from 234.0 to 261.3 Ų for various ionization states [4].
Infrared spectroscopy demonstrates characteristic absorption bands at 3,339 cm⁻¹ for hydroxyl group stretching and 1,694 cm⁻¹ for carbonyl group vibrations [37]. Ultraviolet absorption spectroscopy reveals patterns consistent with phenolic and caffeic acid chromophores [12] [14].
Forsythoside A belongs to a family of structurally related phenylethanol glycosides that differ in their sugar substitution patterns and caffeoyl ester positions [6] [15]. These isomeric variations demonstrate the structural diversity possible within this compound class while maintaining the core phenylethanol glycoside framework [6].
Table 5: Isomeric Variations and Structural Relationships
Compound | Molecular Formula | Key Structural Difference | Connection Pattern |
---|---|---|---|
Forsythoside A | C29H36O15 | Caffeoyl at C-4 position of glucose | R₁ = Rha, R₂ = Caffeoyl at 4-position |
Forsythoside H | C29H36O15 | Caffeoyl at C-2 position of glucose | R₁ = Rha, R₂ = Caffeoyl at 2-position |
Forsythoside I | C29H36O15 | Different connectivity of caffeoyl moiety | Alternative caffeoyl-glucose linkage |
Forsythoside B | C34H44O19 | Additional apiose sugar unit | R₁ = Api, R₂ = Caffeoyl, R₃ = Rha |
Forsythoside C | C29H36O16 | Additional hydroxyl group | R₁ = Rha, R₂ = Caffeoyl, R₅ = OH |
Forsythoside H represents a positional isomer with identical molecular formula C29H36O15 but differs in caffeoyl ester location at the C-2 position of glucose rather than C-4 [37]. The ¹³C nuclear magnetic resonance chemical shifts of C-1′, C-2′, and C-3′ change by -2.7, +0.4, and +0.6 parts per million respectively when comparing Forsythoside A to Forsythoside H [37].
Forsythoside I demonstrates alternative caffeoyl-glucose connectivity patterns while maintaining the same molecular formula [19]. Nuclear magnetic resonance analysis reveals characteristic resonances at δH 4.94 (triplet, J = 9.6 Hz) and δC 75.15 parts per million, indicating a different connection geometry between the caffeoyl and glucopyranosyl moieties [19].
Forsythoside B expands the structural framework through incorporation of an additional apiose sugar unit, resulting in the molecular formula C34H44O19 [6]. This compound represents increased glycosidic complexity while preserving the fundamental phenylethanol scaffold [6].
Forsythoside C maintains structural similarity to Forsythoside A with the molecular formula C29H36O16, differing through an additional hydroxyl group incorporation [6]. The systematic structural relationships among these compounds demonstrate the biosynthetic flexibility in phenylethanol glycoside formation [6].
Energy-resolved mass spectrometry combined with density functional theory calculations enables differentiation of these isomeric forms through their fragmentation patterns and optimal collision energies [13]. The experimental data show that product ions from protonated molecular ions exhibit the greatest differences in optimal collision energy and maximum relative intensity, providing reliable discrimination methods [13].